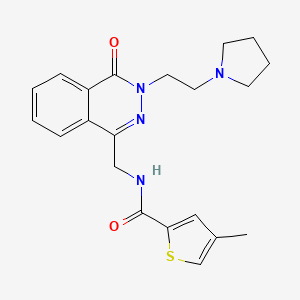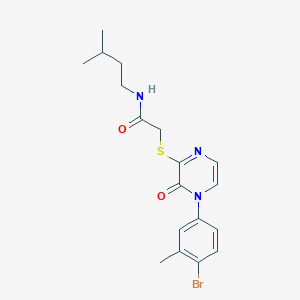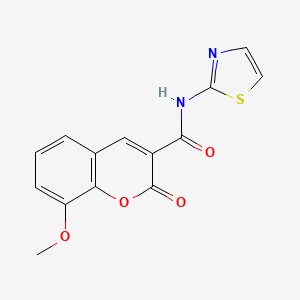
N-Cyclobutyl-4-fluoroaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Cyclobutyl-4-fluoroaniline hydrochloride” is a chemical compound with the CAS Number: 2228694-06-0 . It has a molecular weight of 201.67 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H12FN.ClH/c11-8-4-6-10 (7-5-8)12-9-2-1-3-9;/h4-7,9,12H,1-3H2;1H . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthetic Routes and Key Impurities :
- Gazvoda et al. (2018) outlined a synthetic route from 4-chloro-2-methylaniline to a compound related to N-Cyclobutyl-4-fluoroaniline hydrochloride. This compound is a key impurity in the reverse transcriptase inhibitor efavirenz, an anti-HIV/AIDS drug, showcasing its relevance in pharmaceutical synthesis (Gazvoda et al., 2018).
Herbicidal Activity Studies :
- Xue et al. (2008) studied fluoro-functionalized phenylimido derivatives of hexamolybadates, including compounds derived from 4-fluoroaniline hydrochloride. These compounds displayed potent herbicidal activity against several plant species, indicating the utility of this compound in agricultural research (Xue et al., 2008).
Microwave Spectra and Structural Analysis :
- Kim and Gwinn (1966) conducted a detailed study of the microwave spectra of cyclobutyl fluoride, which is structurally similar to this compound. This research provides insights into the structural and vibrational properties of cyclobutyl compounds, enhancing the understanding of similar compounds in various scientific contexts (Kim & Gwinn, 1966).
Synthesis of Antiviral Compounds :
- Hisaki et al. (1999) explored the synthesis of pyrimidine derivatives with potential antiviral properties. Their research included the use of cyclobutyl groups, similar to those in this compound, indicating its potential application in the development of antiviral drugs (Hisaki et al., 1999).
Recognition of Hydrophilic Compounds :
- Sawada et al. (2000) investigated the selective recognition of hydrophilic amino and N,N-dimethylamino compounds by fluoroalkylated end-capped oligomers. This study suggests the potential use of this compound in developing selective recognition systems for specific compounds (Sawada et al., 2000).
Photochemical Behavior in Pharmaceuticals :
- Gasparro and Kochevar (1982) examined the photochemical behavior of protriptyline, a compound containing a cyclobutyl group. This research provides insight into the photochemical properties of related compounds, such as this compound, in pharmaceutical contexts (Gasparro & Kochevar, 1982).
Inhibition of HIV Replication :
- Hayashi et al. (1990) and Norbeck et al. (1990) both studied carbocyclic oxetanocin analogs with cyclobutyl groups, demonstrating their ability to inhibit HIV replication. These studies highlight the potential application of this compound in antiretroviral therapy research (Hayashi et al., 1990), (Norbeck et al., 1990).
Structural Properties of Cyclobutanes :
- Jonvik and Boggs (1981) conducted ab initio calculations on the structural properties of monosubstituted cyclobutanes, providing a foundational understanding of compounds like this compound in terms of their molecular geometry and stability (Jonvik & Boggs, 1981).
Bioactivation of Fluoroanilines :
- Rietjens and Vervoort (1991) studied the bioactivation of fluoroanilines, including compounds related to this compound. This research is relevant for understanding the metabolic pathways and potential toxicological aspects of similar compounds (Rietjens & Vervoort, 1991).
Inhibitory Activities on Enzymes :
- Çelik and Babagil (2019) synthesized compounds including N-benzylidene-4-fluoroaniline and studied their inhibitory effects on carbonic anhydrase isoenzymes. This highlights the potential of this compound in enzyme inhibition studies (Çelik & Babagil, 2019).
Safety and Hazards
The compound has been classified with the signal word 'Warning’ . Hazard statements associated with it include H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
N-cyclobutyl-4-fluoroaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-8-4-6-10(7-5-8)12-9-2-1-3-9;/h4-7,9,12H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKKTNPQGBZNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile](/img/structure/B2813375.png)

![8-(4-fluorophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813379.png)
![1-[(1H-1,2,3-triazol-5-yl)methyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B2813381.png)

![2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid](/img/structure/B2813384.png)
![1-[8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2813386.png)

![(Z)-3-[2,5-Dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-2-(4-methylpiperidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2813388.png)
![3-pyridinyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonate](/img/structure/B2813390.png)

![3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2813393.png)

